molecular formula C23H23F3N4O B12249070 2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

Cat. No.: B12249070
M. Wt: 428.4 g/mol
InChI Key: XCSIBDZGMIJWAC-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic compound that features an indole moiety, a pyridine ring with a trifluoromethyl group, and an octahydropyrrolo[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in the study of biochemical pathways.

    Medicine: It may have potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The indole moiety may allow it to bind to proteins, while the trifluoromethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carboxaldehyde: Similar indole structure but lacks the pyridine and octahydropyrrolo[3,4-c]pyrrole moieties.

    5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains the trifluoromethyl-pyridine structure but lacks the indole and octahydropyrrolo[3,4-c]pyrrole moieties.

Uniqueness

The uniqueness of 2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one lies in its combination of an indole moiety, a trifluoromethyl-pyridine ring, and an octahydropyrrolo[3,4-c]pyrrole structure. This combination of features may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23F3N4O

Molecular Weight

428.4 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-1-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C23H23F3N4O/c1-28-10-15(19-4-2-3-5-20(19)28)8-22(31)30-13-16-11-29(12-17(16)14-30)21-7-6-18(9-27-21)23(24,25)26/h2-7,9-10,16-17H,8,11-14H2,1H3

InChI Key

XCSIBDZGMIJWAC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F

Origin of Product

United States

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